molecular formula C12H12O B072309 2-Naphthaleneethanol CAS No. 1485-07-0

2-Naphthaleneethanol

Cat. No.: B072309
CAS No.: 1485-07-0
M. Wt: 172.22 g/mol
InChI Key: VCZANYLMPFRUHG-UHFFFAOYSA-N
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Description

2-Naphthaleneethanol, a naphthalene derivative bearing a hydroxymethyl functional group, is a valuable synthetic intermediate and building block in organic chemistry and materials science research. Its primary research applications include its role as a precursor in the synthesis of more complex naphthalene-based structures, such as fluorescent dyes, molecular probes, and organic semiconductors. The hydroxymethyl group provides a versatile handle for further chemical modifications, including etherification and esterification, enabling the incorporation of the naphthalene fluorophore into polymers, dendrimers, and other advanced materials. The naphthalene core contributes to the compound's inherent fluorescence, making it of significant interest in the development of optical materials, sensors, and imaging agents. Researchers utilize this compound to study photophysical properties, energy transfer processes, and supramolecular assembly. This compound is provided as a high-purity material to ensure reproducibility and reliability in experimental outcomes, supporting innovative research in chemical biology, polymer science, and materials engineering. It is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylethanol
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InChI

InChI=1S/C12H12O/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZANYLMPFRUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10163998
Record name 1-(2-Naphthyl)ethanol
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Molecular Weight

172.22 g/mol
Source PubChem
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CAS No.

1485-07-0
Record name 2-Naphthaleneethanol
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Record name 1-(2-Naphthyl)ethanol
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Record name Naphthalen-2-ethanol
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Synthetic Methodologies for 2 Naphthaleneethanol

Chemical Synthesis Approaches

The synthesis of 2-naphthaleneethanol, a significant chemical intermediate, can be achieved through various chemical pathways. These methods range from the reduction of naphthalene (B1677914) derivatives to more complex cyclization and coupling reactions. This article explores several key synthetic strategies, detailing the reagents, conditions, and outcomes of each approach.

Hydrogenation of Naphthalene Derivatives

A primary route to this compound involves the reduction of functional groups attached to the naphthalene ring system. The hydrogenation of naphthalene carboxylic acids and their derivatives is a common strategy.

One specific method for preparing this compound is through the reduction of naphthalen-2-yl-acetic acid. This reaction can be accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether. google.com This process effectively converts the carboxylic acid moiety into a primary alcohol.

Another approach starts with 2-acetylnaphthalene, which can be reduced to form the corresponding alcohol. For instance, 6-methoxy-2-acetylnaphthalene is reduced to 1-(6-methoxy-naphthalen-2-yl)ethanol, which is a structurally related naphthalene ethanol (B145695) derivative. dss.go.th While not a direct synthesis of this compound, this demonstrates the viability of reducing acetylnaphthalene precursors.

Furthermore, the reduction of a related compound, 1-naphthaleneethanol (B15308), to 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol has been documented under specific atmospheric conditions using lithium and ethylenediamine (B42938) in THF. wur.nlresearchgate.net This highlights the potential for reducing the naphthalene ring system itself, in addition to the side-chain functional groups.

Reactions Involving Tetrahydro-naphthalene Compounds

Tetrahydro-naphthalene (tetralin) and its derivatives also serve as precursors in synthetic routes. The controlled oxidation of tetralin can yield various oxygenated products. While chemical oxidation methods can be non-specific due to the activated benzylic carbon atom, biocatalytic approaches offer greater selectivity. core.ac.uk Microbial transformation of tetralin has been explored for the production of oxidized derivatives, which could potentially include precursors to this compound. core.ac.uk

The dehydrogenation of tetralin to form naphthalene is a well-established reaction, often catalyzed by palladium on carbon (Pd/C). nih.gov This reaction proceeds through the formation of 1,2-dihydronaphthalene (B1214177) as an intermediate. nih.gov While this reaction leads away from saturated ring systems, understanding the reverse process is crucial for controlling the synthesis of partially hydrogenated naphthalenes. The oxidation of tetralin is influenced by reaction temperature, with higher temperatures favoring dehydrogenation to produce naphthalene. psu.edu

Electrophilic Cyclization of Arene-Containing Propargylic Alcohols

A versatile method for constructing the naphthalene skeleton involves the electrophilic cyclization of arene-containing propargylic alcohols. cdnsciencepub.comresearchgate.net This approach allows for the regioselective synthesis of a wide array of substituted naphthalenes under mild reaction conditions. cdnsciencepub.com The reaction proceeds via a 6-endo-dig cyclization mechanism.

Various electrophiles can be employed to initiate the cyclization, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr). cdnsciencepub.com The choice of electrophile can influence the yield and specifics of the product. For example, in many cases, ICl provides better yields compared to I₂. This methodology is tolerant of a variety of functional groups on the aromatic ring. cdnsciencepub.com The resulting halogenated naphthalene derivatives can be further modified using techniques like organopalladium chemistry. cdnsciencepub.com

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound can serve as a substrate in various cross-coupling reactions, enabling the introduction of new functional groups. One such example is the deoxytrifluoromethylthiolation of this compound. psu.edumolaid.com This reaction utilizes S-(Trifluoromethyl)benzothioate (TFBT) in the presence of potassium fluoride (B91410) (KF) to introduce the trifluoromethylthio (SCF₃) group. psu.edumolaid.com

The development of new palladium precatalysts has also facilitated Suzuki-Miyaura cross-coupling reactions involving heteroaryl and polyfluorophenyl boronic acids, showcasing the broad applicability of these reactions for creating complex molecules from naphthalene-based starting materials. osti.gov

Esterification Reactions Involving this compound

The hydroxyl group of this compound readily undergoes esterification reactions. It can be reacted with carboxylic acids or their derivatives to form the corresponding esters. google.com For example, this compound reacts with poly(ethylene glycol) monomethyl ether carboxylic acid. google.com

Enzyme-catalyzed esterification offers a high degree of selectivity. Lipases, such as those from Candida antarctica, are effective catalysts for these transformations. For instance, the kinetic resolution of racemic 1-(2-naphthyl)ethanol (B1194374) can be achieved through lipase-catalyzed acylation. This chemoenzymatic approach is also used in the synthesis of potential prodrugs, such as the esterification of naproxen (B1676952) with naproxol (B1225773) (a derivative of naphthaleneethanol). These reactions can be performed in organic solvents, and the enzyme can often be immobilized for easier separation and reuse.

Reactant with this compoundReaction TypeCatalyst/ReagentProduct TypeReference
Poly(ethylene glycol) monomethyl ether carboxylic acidEsterificationNot specifiedPEG-naphthalene ester google.com,
NaproxenEsterificationNot specifiedNaproxen naproxyl ester
Fluorous esterKinetic Resolution (via acylation)Candida antarctica lipase (B570770) BEnantioenriched alcohol and ester

Derivatization Reactions for Analytical Labeling

Due to its naphthalene moiety, this compound possesses inherent fluorescence, making it a useful reagent for the derivatization of non-fluorescent molecules for analytical purposes, particularly in high-performance liquid chromatography (HPLC).

This compound is used as a fluorescent label for carboxylic acid groups. cdnsciencepub.comresearchgate.net The reaction forms an ester linkage, attaching the fluorescent naphthalene group to the target molecule, thereby enabling its detection by a fluorescence detector. cdnsciencepub.comresearchgate.net This technique has been used to identify and quantify low concentrations of surface functional groups. cdnsciencepub.comresearchgate.net

Other naphthalene-based compounds are also widely used as derivatizing agents. For instance, 2-naphthalenethiol (B184263) is employed to improve the detectability of compounds like sulforaphane (B1684495) in HPLC-UV/Vis analysis. Similarly, naphthalene-2,3-dicarboxaldehyde (NDA) is a common derivatization reagent for fumonisin mycotoxins, allowing for their determination by HPLC with fluorescence detection. molaid.com

Derivatizing AgentTarget Analyte/Functional GroupDetection MethodReference
This compoundCarboxylic acid groupsFluorescence cdnsciencepub.com, researchgate.net
2-NaphthalenethiolSulforaphane (Isothiocyanate)HPLC-UV/Vis
Naphthalene-2,3-dicarboxaldehyde (NDA)Fumonisins (Amines)HPLC with Fluorescence Detection molaid.com
Labeling of Carboxylic Acid Groups with this compound for Fluorescence-Based Detection

This compound serves as a valuable reagent for the fluorescent labeling of carboxylic acid groups, enabling their detection and quantification at low concentrations on various surfaces. This method is particularly useful in surface science and materials chemistry for analyzing functional groups on self-assembled monolayers (SAMs).

The fundamental principle of this technique involves a chemical reaction, specifically an esterification, between the hydroxyl group of this compound and a surface-bound carboxylic acid group. This reaction covalently attaches the naphthalene fluorophore to the surface. The inherent fluorescence of the naphthalene moiety allows for sensitive detection using fluorescence spectroscopy.

A key application of this method is in studying the photoreactivity and degradation of materials. For instance, researchers have used this compound to detect and quantify carboxylic acid groups formed on the surface of octadecylsiloxane (ODS) SAMs after exposure to UV irradiation. core.ac.uksigmaaldrich.com The process involves immersing the UV-treated substrate in a solution containing this compound, often in the presence of a catalyst or coupling agent to facilitate the esterification. The intensity of the fluorescence emission from the labeled surface is then correlated to the concentration of the carboxylic acid groups. core.ac.uk

The mechanism for this labeling is illustrated in the schematic below:

Figure 1: Schematic of Fluorescence Labeling of a Carboxylic Acid Group with this compound

Generated code

In this reaction, the carboxylic acid group on a surface reacts with this compound to form a fluorescent ester.

This labeling technique has been demonstrated to be highly specific and sensitive, capable of detecting surface-bound chemical functional groups at concentrations as low as 10¹¹ molecules/cm². sigmaaldrich.com

Intermediate in Complex Molecule Synthesis

This compound is a versatile building block in organic synthesis, serving as a key intermediate in the production of a wide range of more complex molecules, including pharmaceuticals, dyes, and various naphthalene derivatives. guidechem.com

Pharmaceutical Intermediate Applications

The naphthalene scaffold is present in numerous pharmacologically active compounds, and this compound provides a convenient starting point for their synthesis. guidechem.com Its role as a pharmaceutical intermediate is diverse, ranging from being a precursor for active pharmaceutical ingredients (APIs) to being identified as a process impurity in drug manufacturing.

One notable application is in the synthesis of kinase inhibitors. For example, this compound is a starting material for creating potent inhibitors of cytokine production. In one synthetic route, it was used to produce an α-ketoamide, a key structural motif in many bioactive molecules.

Furthermore, this compound is a known impurity and starting reagent in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism. lookchem.com Its presence and control are critical aspects of the drug's manufacturing process to ensure purity and safety. lookchem.com It is also utilized in the synthesis of inhibitors for histone deacetylase 8 (HDAC8), where it is converted into an azide (B81097) derivative for use in click chemistry to generate a library of potential drug candidates. acs.org

Drug/Compound ClassRole of this compound
Cytokine Inhibitors Starting material for the synthesis of α-ketoamide-based inhibitors.
Cinacalcet Recognized process impurity and starting reagent. lookchem.com
HDAC8 Inhibitors Precursor for synthesizing azide derivatives used in click chemistry. acs.org
Dye Production Intermediate Applications

In the field of dye chemistry, naphthalene derivatives are fundamental precursors to a vast array of dyestuffs. While direct use of this compound as a primary intermediate in large-scale dye synthesis is not as prominently documented as that of 2-naphthol (B1666908), it is utilized as a solvent in the production of certain dyes. guidechem.com The related compound, 1-naphthalene ethanol, is explicitly mentioned as a dye intermediate, suggesting a similar potential for the 2-isomer. biosynth.com

The general pathway to many naphthalene-based dyes involves the synthesis of naphthols and aminonaphthalenesulfonic acids, which act as coupling components to form azo dyes. wikipedia.org Naphthalene itself is the primary raw material for these precursors. wikipedia.org this compound, as a functionalized naphthalene derivative, can be used to introduce the naphthyl group in the synthesis of specialty fluorescent dyes and probes.

Precursor for Naphthol and Other Derivatives

While this compound contains the core naphthalene structure, it is not the standard precursor for the industrial synthesis of 2-naphthol. The most common and established method for producing 2-naphthol starts with naphthalene itself. This process involves the sulfonation of naphthalene with sulfuric acid to yield naphthalene-2-sulfonic acid, which is then fused with sodium hydroxide (B78521) at high temperatures, followed by acidification to produce 2-naphthol. quora.comyoutube.com

However, this compound is a valuable precursor for a variety of other naphthalene derivatives. Its hydroxyl group can be readily modified, and the ethyl bridge can be functionalized. For example, it can be converted to 2-(2-bromoethyl)naphthalene (B183722) by reacting with carbon tetrabromide and triphenylphosphine. guidechem.com It also undergoes deoxytrifluoromethylthiolation in the presence of specific reagents, yielding a trifluoromethylthiolated derivative that can be used in further synthetic applications. researchgate.net

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of certain heterocyclic compounds, although its application in this area is less extensive than that of 2-naphthol. chemicalbook.com A significant route involves its conversion into a more reactive intermediate suitable for cyclization reactions.

A key example is its use in the synthesis of triazole-containing compounds via "click chemistry." In this approach, this compound is first converted into 2-(2-azidoethyl)naphthalene. This azide derivative can then readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various terminal alkynes to produce a wide range of 1,2,3-triazole-substituted naphthalene compounds. acs.org This methodology is particularly powerful for generating libraries of novel compounds for drug discovery. acs.org

Biocatalytic and Biosynthetic Routes for this compound Production

In addition to chemical synthesis, biocatalytic and biosynthetic methods are being explored for the production of this compound, offering environmentally friendly and highly selective alternatives. These methods leverage enzymes and engineered microorganisms to produce the target compound.

Research has demonstrated the successful biosynthesis of this compound in metabolically engineered Saccharomyces cerevisiae. By introducing and overexpressing specific genes of the Ehrlich pathway, the yeast can convert exogenously supplied 2-naphthylalanine into this compound. Studies have identified that overexpressing the genes ARO9 and ARO10 is particularly effective, leading to a significant increase in the production yield and conversion rate compared to the wild-type strain.

Another approach involves the biocatalytic resolution of racemic mixtures of related compounds. For instance, immobilized pea protein has been used as a biocatalyst for the kinetic resolution of (R,S)-1-(2-naphthyl)ethanol. This process selectively oxidizes the (R)-enantiomer to 2-acetonaphthone, yielding the optically pure (S)-1-(2-naphthyl)ethanol with a high enantiomeric excess (>99%) and a yield of approximately 50%. The immobilized protein biocatalyst demonstrates good reusability, maintaining its efficiency for at least three consecutive cycles.

Metabolic Engineering in Microorganisms (e.g., Saccharomyces cerevisiae)

Metabolic engineering of microorganisms like Saccharomyces cerevisiae (baker's yeast) presents a promising and sustainable route for the biosynthesis of this compound. sciengine.com This approach leverages the cell's natural metabolic pathways, enhancing them to produce the desired compound.

The Ehrlich pathway is a key metabolic route in S. cerevisiae for the catabolism of amino acids, which can be engineered for the production of fusel alcohols, including this compound. researchgate.netsnu.ac.krnih.gov This pathway involves a three-step conversion of an amino acid precursor. In the context of this compound synthesis, 2-naphthylalanine serves as the precursor. sciengine.com

The crucial steps in the Ehrlich pathway are:

Transamination: Catalyzed by an aminotransferase, encoded by genes like ARO9. sciengine.comnih.gov

Decarboxylation: The resulting α-keto acid is decarboxylated by a decarboxylase, such as the one encoded by the ARO10 gene. sciengine.comnih.gov

Reduction: Finally, an alcohol dehydrogenase reduces the intermediate aldehyde to the corresponding alcohol, this compound. nih.gov

Research has demonstrated that the overexpression of key genes in this pathway can significantly enhance the production of this compound. Specifically, the overexpression of ARO9 and ARO10 in S. cerevisiae has been shown to be an effective strategy. sciengine.com In one study, a metabolically engineered strain of S. cerevisiae BY4741 overexpressing both ARO9 and ARO10 achieved a this compound yield of 0.258 mmol/L when supplemented with exogenous 2-naphthylalanine. sciengine.com This represented a 2.3-fold increase in the transformation rate compared to the wild-type strain. sciengine.comsciencechina.cn This highlights the efficacy of targeted genetic modification to channel metabolic flux towards the synthesis of this compound.

Table 1: Impact of Gene Overexpression on this compound Production

Strain Genetic Modification This compound Yield (mmol/L) Transformation Rate (vs. Wild Type)
S. cerevisiae BY4741 (Wild Type) None - 1x
S. cerevisiae BY4741 (Engineered) Overexpression of ARO9 and ARO10 0.258 2.3x

Data sourced from a study on the biosynthesis of this compound in metabolically engineered Saccharomyces cerevisiae. sciengine.com

Beyond genetic engineering, optimizing fermentation conditions is critical for maximizing the yield of this compound. mdpi.com Factors such as the composition of the culture medium, temperature, pH, and the concentration of the precursor are all influential. mdpi.comnih.gov

Ehrlich Pathway Gene Overexpression (e.g., ARO9 and ARO10)

Enzymatic Reactions

Enzymatic reactions offer a highly selective and efficient alternative for the synthesis of specific enantiomers of chiral alcohols like this compound. These biocatalytic methods operate under mild conditions and are valued for their high stereo- and regioselectivity. ucl.ac.uk

Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. acs.org This technique relies on the differential reaction rates of the two enantiomers with a chiral biocatalyst. For racemic this compound, this can be achieved using various enzymes, such as lipases. acs.orgsigmaaldrich.com

Immobilized proteins from plant sources have also been explored as novel biocatalysts. For instance, immobilized water-soluble proteins from green pea and soybean have been successfully used for the kinetic resolution of racemic alcohols, including (+/-)-1-(2-naphthyl)ethanol. sigmaaldrich.comsigmaaldrich.com In this process, one enantiomer is selectively acylated, allowing for its separation from the unreacted enantiomer. acs.org This approach provides a practical method for obtaining enantiomerically pure forms of this compound.

Enzymatic acylation is a key reaction in the kinetic resolution of racemic alcohols and can also be used to produce specific esters of this compound. google.com This process typically involves the use of a hydrolase, such as a lipase, to catalyze the transfer of an acyl group from an acyl donor to the alcohol. google.com

In some applications, a two-step enzymatic acylation process is employed. google.com The alcohol is first reacted with a bifunctional acyl donor to create an activated acyl ester, which can then be used to acylate a target nucleophile. google.com Research has also investigated the substrate specificity of various acetyltransferases. For example, the enzyme acetyl-CoA:benzylalcohol acetyltransferase (BEAT) from Clarkia breweri has shown some activity with this compound, indicating its potential for use in acylation reactions involving this compound. researchgate.netpsu.edu

Resolution of Racemic Alcohols using Biocatalysts

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. nih.govchemicalbook.com

One notable green chemistry approach involves the direct substitution of alcohols, where the hydroxyl group is activated for nucleophilic substitution, with water being the only byproduct. nih.gov This method avoids the need for pre-functionalization of the alcohol, making the process more atom-economical and environmentally friendly. nih.gov For instance, the trifluoroacetic acid (TFA)-catalyzed cross-coupling of this compound with other alcohols has been demonstrated to produce the corresponding ethers in good to excellent yields. nih.gov

Furthermore, the use of multicomponent reactions, often involving 2-naphthol (a precursor to this compound in some synthetic routes), aligns with green chemistry principles by enabling the rapid and efficient synthesis of complex molecules in a single step. chemicalbook.comarabjchem.org These strategies, coupled with the use of environmentally benign catalysts and solvent-free conditions, represent a significant advancement towards the sustainable production of this compound and its derivatives. chemicalbook.comarabjchem.org

Solvent-Free Synthesis Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce waste and the environmental impact associated with traditional solvent-based processes. chemistrydocs.com Reactions are often conducted by grinding solid reactants together, heating a mixture of reactants without any solvent, or using one of the reactants in excess to act as the solvent. chemistrydocs.comresearchgate.net

A common pathway to this compound involves a two-step process: the Friedel-Crafts acylation of a naphthalene-containing starting material to produce a ketone intermediate, followed by the reduction of that ketone. Research has demonstrated that the initial acylation step can be effectively performed under solvent-free conditions. For instance, the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetic anhydride (B1165640) has been studied under solvent-free conditions, although the conversion and selectivity can be lower compared to using an ionic liquid as a solvent. bas.bg In one study, the solvent-free reaction yielded 8.6% of the 6-acetyl-2-methoxynaphthalene after 10 hours, with a selectivity of 80.6% for the 1-acetyl-2-methoxynaphthalene (B1617039) isomer. bas.bg

Another approach involves microwave-assisted, solvent-free synthesis, which can significantly accelerate reaction rates. For example, the cyclo-condensation of 1,3-substituted-prop-2-en-1-one with 2-aminothiophenol (B119425) to form 1,5-benzothiazepines has been successfully carried out under solvent-free conditions using an eco-friendly zinc acetate (B1210297) catalyst and microwave irradiation. researchgate.net This highlights the potential of combining solvent-free techniques with alternative energy sources for reactions involving naphthalene-derived substrates.

The table below summarizes findings related to Friedel-Crafts acylation of naphthalene derivatives under different conditions, illustrating the viability of solvent-free approaches.

Reactant 1Acylating AgentCatalyst/ConditionsSolventKey FindingReference
2-MethoxynaphthaleneAcetic AnhydridePhosphotungstic AcidSolvent-FreeLower conversion and selectivity compared to ionic liquid solvent. bas.bg
Anisole/VeratroleAcetyl ChlorideNot specifiedSolvent-Free (reactant as solvent)Successful acylation under solvent-free conditions. researchgate.net
ArenesGlyoxylic AcidPoly(4-vinylpyridine) supported trifluoromethanesulfonic acidSolvent-FreeOne-pot synthesis of diarylacetic acid derivatives achieved. sigmaaldrich.com
1,3-substituted-prop-2-en-1-one2-AminothiophenolZinc Acetate / MicrowaveSolvent-FreeEfficient green protocol for 1,5-benzothiazepines synthesis. researchgate.net

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is fundamental to creating sustainable synthetic processes. For the synthesis of this compound, catalyst innovation focuses on improving the efficiency of key steps like acylation and reduction, while minimizing waste and environmental impact.

Catalytic Hydrogenation for Reduction: The reduction of the intermediate ketone (e.g., 2-acetylnaphthalene) to this compound is a critical step. Catalytic hydrogenation and transfer hydrogenation are considered green chemical processes, often utilizing benign hydrogen sources and producing only water as a byproduct. cardiff.ac.uk While specific examples for the direct solvent-free reduction to this compound are not extensively detailed, related reductions of naphthalene derivatives showcase the potential of advanced catalytic systems. For instance, a patent describes the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime to a chiral amine using a ruthenium(II) catalyst, achieving high yield and chiral purity. google.com Such catalytic systems, particularly those involving transfer hydrogenation from benign donors like isopropanol (B130326) or formic acid, are central to sustainable alcohol synthesis. cardiff.ac.uk

Biocatalysis: A frontier in sustainable synthesis involves the use of enzymes or whole organisms as catalysts. A study has demonstrated the feasibility of producing this compound through the metabolic engineering of Saccharomyces cerevisiae. sciengine.com In this approach, the yeast was engineered to express genes from the Ehrlich pathway, enabling the bioconversion of 2-naphthylalanine, added to the fermentation broth, into this compound. sciengine.com This biosynthetic route represents a highly sustainable method, operating under mild conditions in water and utilizing renewable resources.

The table below outlines different catalytic approaches relevant to the sustainable synthesis of this compound and related compounds.

Reaction StepCatalyst TypeSpecific Catalyst ExampleKey AdvantageReference
AcylationHeterogeneous Solid AcidHβ Molecular SieveReusable, reduces corrosive waste, environmentally friendly. researchgate.net
ReductionHomogeneous (Asymmetric)Ruthenium(II) ComplexHigh yield and enantioselectivity for related amine synthesis. google.com
Full SynthesisBiocatalyst (Whole Cell)Engineered Saccharomyces cerevisiaeUses renewable feedstock, mild aqueous conditions, highly sustainable. sciengine.com
DearomatizationHomogeneous Metal ComplexN,N′-dioxide–scandium(III)High efficiency and enantioselectivity for synthesis of related ortho-quinols. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Analysis of 2 Naphthaleneethanol

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 2-Naphthaleneethanol in various matrices. In a study involving the analysis of products from the hydration of diepoxy-naphthalene, this compound was used as an internal standard for quantification. acs.org The retention time for this compound was recorded at 10.9 minutes under specific HPLC conditions, which included a flow rate of 2.5 mL/min. acs.org Another study reported a retention time of 15.2 minutes for this compound. dss.go.thdss.go.th

Chiral HPLC has also been employed for the enantiomeric resolution of related naphthalene-containing compounds, demonstrating the versatility of this technique. For instance, chiral resolution of 1-naphthaleneethanol (B15308) was achieved using a Daicel CHIRALCEL OJ-H column. rsc.org Furthermore, HPLC has been utilized to detect this compound in the fermentation broth of metabolically engineered Saccharomyces cerevisiae, highlighting its application in bioprocess monitoring. sciengine.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and quantification of volatile and semi-volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. The molecular ion peak is observed at m/z 172, corresponding to its molecular weight. chemicalbook.comchemicalbook.com The base peak in the mass spectrum is found at m/z 141. chemicalbook.comchemicalbook.com Other significant fragments are observed at m/z values of 142, 115, and 154. chemicalbook.comchemicalbook.com

GC-MS has been instrumental in the analysis of various samples containing naphthalene (B1677914) derivatives. For instance, it has been used to analyze vapor phase naphthalene concentrations in both indoor and outdoor air, where an automated thermal desorption–gas chromatography–mass spectrometry (ATD-GC-MS) system was employed. nih.gov While this study focused on naphthalene itself, the methodology is directly applicable to related compounds like this compound.

The Kovats retention index, a parameter used in gas chromatography, has been reported for a derivative of this compound, specifically this compound, 1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-beta-methylene-, (2R,4aR)-, with a value of 1752.3 on a semi-standard non-polar column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons. chemicalbook.comguidechem.com The aromatic protons of the naphthalene ring system typically appear in the downfield region, between approximately 7.3 and 7.8 ppm. chemicalbook.com The methylene (B1212753) protons of the ethanol (B145695) group are observed as triplets. The protons of the CH₂ group adjacent to the hydroxyl group (CH₂OH) appear around 3.85 ppm, while the protons of the CH₂ group attached to the naphthalene ring (Ar-CH₂) are found at about 2.96 ppm. chemicalbook.com A signal corresponding to the hydroxyl proton is also present. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related compound 2-naphthol (B1666908), the carbon signals have been assigned, with the carbon bearing the hydroxyl group (C-OH) appearing significantly downfield. researchgate.net While specific peak assignments for this compound were not found in the provided results, predictive tools and comparisons with similar structures like 1-(2-Naphthyl)ethanol (B1194374) and 2-Naphthalenemethanol can offer insights into its expected spectrum. chemicalbook.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and information about functional groups.

The IR spectrum of this compound, often obtained using a KBr disc or as a nujol mull, displays characteristic absorption bands. chemicalbook.comguidechem.comguidechem.com A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The aromatic C=C stretching vibrations of the naphthalene ring are typically observed in the 1450–1600 cm⁻¹ range. vulcanchem.com

Raman spectroscopy also provides valuable vibrational data. For the isomeric 1-(2-Naphthyl)ethanol, a FT-Raman spectrum has been recorded. nih.gov A comprehensive FT-Raman library includes a spectrum for this compound. ddmcorp.com Studies on 1-naphthol (B170400) and 2-naphthol have shown that while their Raman spectra have minimal differences in band intensities in solution, distinct features can be observed, such as a band at 766 cm⁻¹ for 2-naphthol. researchgate.net

Attenuated Total Reflectance-Infrared (ATR-IR) and Reflection-Absorption Infrared Spectroscopy (RAIRS) are surface-sensitive techniques used to study the adsorption and orientation of molecules on surfaces. In-situ ATR-IR has been utilized to investigate the adsorption of 1-naphthaleneethanol on catalyst surfaces from a carbon tetrachloride solution. escholarship.org

RAIRS has been employed to study the growth and orientation of naphthalene films on a silver surface (Ag(111)). acs.orgresearchgate.net These studies revealed that in the monolayer, the naphthalene rings lie parallel to the surface. acs.orgresearchgate.net While this research focused on naphthalene, the principles are applicable to its derivatives like this compound, providing insights into how the naphthalene moiety might interact with surfaces. RAIRS is particularly useful for determining the orientation of functional groups, as the surface selection rules dictate that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface are observed. mdpi.com

Fluorescence Spectroscopy for Derivatized this compound

Fluorescence spectroscopy is a highly sensitive technique that can be used to detect and quantify fluorescent molecules. While this compound itself is fluorescent due to the naphthalene chromophore, it has also been used as a fluorescent label to tag other molecules.

In one application, this compound was used to label carboxylic acid groups on a surface. core.ac.ukacs.orgpsu.edu The presence of the tagged this compound was then detected by its characteristic fluorescence emission. psu.edu This method, termed Fluorescence Labeling of Surface Species (FLOSS), is capable of probing surface concentrations in the range of 10⁻⁴ to 10⁻² of a monolayer. psu.edu

Studies on oligoethylene glycols labeled with naphthalene groups have explored intramolecular interactions through fluorescence, observing both monomer and excimer/exciplex emission. cdnsciencepub.com The fluorescence spectra of these labeled compounds typically show the structured emission of the naphthalene chromophore, with major peaks around 323 nm and 338 nm. cdnsciencepub.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization (Indirect, for derivatized surfaces)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While direct XPS analysis of this compound is not extensively documented in the provided results, the technique is highly relevant for characterizing surfaces that have been functionalized with this compound or its derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in organic chemistry for qualitatively monitoring the progress of chemical reactions and for establishing the optimal conditions for the purification of compounds by column chromatography. Due to its simplicity, speed, and low cost, TLC is an indispensable tool in syntheses involving this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).

Reaction Monitoring

TLC is exceptionally effective for tracking the progress of a chemical reaction that produces or consumes this compound. wsu.edu By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals, chemists can observe the disappearance of starting materials and the appearance of the product. youtube.com

The general procedure involves:

Spotting : A TLC plate is spotted with the starting material(s), the co-spotted mixture (starting material and reaction mixture in the same spot), and the reaction mixture itself. wsu.edu

Development : The plate is placed in a sealed chamber containing a suitable solvent system. The solvent moves up the plate by capillary action, carrying the components of the mixture at different rates. quora.com

Visualization : After development, the separated spots are visualized. The relative positions of the spots for the starting material and the product indicate the reaction's progress. youtube.com

A reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. chemicalbook.com For instance, in syntheses where this compound is a reactant, its spot would be monitored until it disappears. Conversely, in a reaction producing this compound, its spot would appear and intensify as the reaction proceeds. youtube.com

Purification

TLC is crucial for developing a separation protocol for the purification of this compound via flash column chromatography. By testing various solvent systems, an optimal eluent can be identified that provides good separation between the desired product and any impurities or unreacted starting materials. The goal is to find a solvent system where the product, this compound, has a retention factor (Rf) value typically between 0.2 and 0.4, ensuring it moves off the column at a reasonable rate while being well-separated from other components. core.ac.uk The Rf value is a measure of a compound's retention and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov

Stationary and Mobile Phases

For the analysis of this compound, the most common stationary phase is silica gel 60 on plates often impregnated with a fluorescent indicator (F254). acs.orgcdnsciencepub.comacs.org The choice of the mobile phase is critical and depends on the polarity of the compounds to be separated. Since this compound is a moderately polar alcohol, binary solvent systems consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) are frequently employed. wsu.edu The polarity of the eluent is adjusted by changing the ratio of these solvents to achieve optimal separation.

Table 1: Common TLC Solvent Systems for Naphthalene Derivatives This interactive table provides examples of solvent systems used for the TLC analysis of naphthalene derivatives, including those applicable to this compound.

Solvent System (v/v) Application Context Reference
Hexane / Ethyl Acetate A standard system for neutral organic molecules of moderate polarity. The ratio is varied to optimize Rf values. wsu.edu wsu.edu
Heptane / Ethyl Acetate Used for separating naphthalene derivatives. The Rf of this compound changes with the solvent ratio. dss.go.th dss.go.th
Heptane / 2-Propanol An alternative system where 2-propanol provides higher polarity for separating alcohols. dss.go.th dss.go.th

Visualization Techniques

Since this compound is colorless, its spot on a developed TLC plate must be visualized using specific methods.

UV Light (Non-destructive) : The naphthalene ring system in this compound strongly absorbs short-wave ultraviolet (UV) light. labster.com When a TLC plate containing a fluorescent indicator (F254) is irradiated with UV light at 254 nm, the entire plate fluoresces green. libretexts.org The spots where UV-active compounds like this compound are located quench this fluorescence and appear as dark or purple spots. quora.comlibretexts.org This is the most common and convenient visualization method as it is non-destructive, allowing the compound to be recovered if needed. libretexts.org

Chemical Stains (Destructive) : If a compound is not UV-active or for confirmation, chemical stains can be used. These stains react with the compounds on the plate to produce colored spots. labster.com This method is destructive. libretexts.org Common stains include:

Potassium Permanganate (KMnO4) : This stain reacts with compounds that can be oxidized, such as alcohols. It produces yellow-brown spots on a purple background. acs.orgacs.org This is particularly useful for visualizing the alcohol functional group in this compound.

Anisaldehyde or Vanillin Stains : These are general-purpose stains that, upon heating, react with many organic compounds to produce a range of colors, which can be diagnostic for certain functional groups. acs.orggoogle.com

Iodine (I2) : Placing the TLC plate in a chamber with iodine crystals results in the temporary staining of organic compounds, which appear as yellow-brown spots. quora.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 7749
2-(Naphthalen-2-yl)acetic acid 12389
1-Naphthalene ethanol 7990
2-Naphthaldehyde 7046
Hexane 8058
Ethyl acetate 8857
Heptane 8900
2-Propanol 3776
Methanol 887
Potassium permanganate 516872
Anisaldehyde 31244
Vanillin 1183
Iodine 807

Biological and Pharmacological Investigations of 2 Naphthaleneethanol and Its Derivatives

Antimicrobial Properties

2-Naphthaleneethanol and its related structures have been evaluated for their ability to inhibit the growth of various pathogenic microbes. guidechem.comguidechem.com Naphthalene (B1677914) derivatives, in general, are recognized for their antimicrobial potential. ontosight.ai For instance, Zingiberol, a naturally occurring sesquiterpenoid with a decahydro-2-naphthaleneethanol structure, exhibits antimicrobial activities. ontosight.ai Similarly, β-Costol, another derivative, is a component of essential oils from plant extracts and has shown antibacterial properties. chemicalbook.comcymitquimica.com

A study focused on the synthesis of naphthyl-polyamine conjugates identified potent antimicrobial activity. Specifically, longer chain variants with 2-naphthyl capping groups displayed significant intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of ≤ 0.29 µM. nih.gov These findings highlight the potential of modifying the this compound scaffold to develop new antimicrobial agents.

Antifungal Activities

The scope of this compound's biological activity extends to antifungal properties. guidechem.comguidechem.com Like its antibacterial action, the naphthalene moiety is a key contributor to this effect. nih.gov Studies on plant-derived essential oils containing derivatives like β-Costol have noted antifungal activity. chemicalbook.comcymitquimica.com Research on endophytic microbes from Artemisia annua has also identified compounds with antifungal activity against phytopathogenic fungi. nih.gov

In a notable study, synthetic naphthyl-polyamine conjugates featuring a 2-naphthyl group were effective against the fungus Cryptococcus neoformans, showing a Minimum Inhibitory Concentration (MIC) of ≤ 0.29 µM. nih.gov This demonstrates that targeted chemical modifications of the naphthalene structure can yield compounds with potent antifungal capabilities.

Anticancer and Anti-tumor Effects

The naphthalene ring system is present in numerous drug molecules used for anti-tumor therapy. nih.gov Consequently, this compound derivatives have been extensively investigated for their anticancer and anti-tumor effects. ontosight.aiekb.eg Research has explored the synthesis of novel naphthalene-based heterocycles, stilbenes, and spirodienones, many of which have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.govekb.eg

A primary focus of anticancer research is the ability of a compound to inhibit the proliferation of cancer cells. Derivatives of this compound have shown considerable success in this area. In one study, a series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their antiproliferative activity against three cancer cell lines: human breast adenocarcinoma (MDA-MB-231), human cervical cancer (HeLa), and human lung carcinoma (A549). nih.gov The compounds exhibited potent inhibitory activity, particularly against MDA-MB-231 cells, with IC₅₀ values as low as 0.03 µM. nih.gov

Another study focused on 2-naphthaleno stilbenes and cyanostilbenes. nih.gov Two cyanostilbene analogs, designated 5b and 5c, showed significant growth inhibition against a panel of 54 human tumor cell lines. nih.gov Compound 5c was identified as a particularly potent agent, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) of less than or equal to 25 nM against colon, CNS, and melanoma cancer cell lines. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives on Cancer Cell Lines

Compound Cell Line Activity Metric Value Reference
Naphthalene-substituted triazole spirodienone (6a) MDA-MB-231 IC₅₀ 0.03 µM nih.gov
Naphthalene-substituted triazole spirodienone (6a) HeLa IC₅₀ 0.07 µM nih.gov
Naphthalene-substituted triazole spirodienone (6a) A549 IC₅₀ 0.08 µM nih.gov
2-Naphthaleno cyanostilbene (5c) COLO 205 (Colon) GI₅₀ ≤ 25 nM nih.gov
2-Naphthaleno cyanostilbene (5c) SF 539 (CNS) GI₅₀ ≤ 25 nM nih.gov
2-Naphthaleno cyanostilbene (5c) SK-MEL 5 (Melanoma) GI₅₀ ≤ 25 nM nih.gov
2-Naphthaleno cyanostilbene (5c) MDA-MB-435 (Melanoma) GI₅₀ ≤ 25 nM nih.gov
2-Naphthaleno cyanostilbene (5b) MDA-MB-435 (Melanoma) GI₅₀ 25-41 nM nih.gov

The anticancer effects of this compound derivatives are often rooted in their ability to interfere with critical biochemical pathways necessary for tumor growth and survival. One such mechanism is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential for cell division. By inhibiting its polymerization, these compounds can halt the cell cycle and prevent cancer cell proliferation. For example, the highly potent 2-naphthaleno cyanostilbene analogs 5b and 5c demonstrated greater than 50% inhibition of tubulin polymerization at concentrations below their cell-killing LD₅₀ values. nih.gov

Another significant mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. google.comacs.org

HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to changes in chromatin structure and gene expression. acs.org Their inhibition has become a validated strategy in cancer therapy. Novel naphthalenyloxypropenyl derivatives have been specifically designed and patented for their ability to inhibit HDAC enzyme activity, leading to the effective suppression of cancer cell proliferation. google.com

Within the family of HDAC enzymes, selective inhibition of specific isoforms is a key goal to improve efficacy and reduce side effects. HDAC8, a class I HDAC, has been identified as a therapeutic target in various cancers, including T-cell lymphomas and neuroblastoma. acs.orgresearchgate.net Several research efforts have focused on developing this compound derivatives that selectively target this isoform.

One study led to the discovery of 5-naphthylidene-2,4-thiazolidinedione derivatives as potent and selective non-hydroxamate inhibitors of HDAC8. researchgate.net Compounds from this series, such as 3k and 3h, were found to be the most potent selective inhibitors of HDAC8 with IC₅₀ values of 2.7 µM and 6.3 µM, respectively. researchgate.net Further research identified a natural product derivative, corallorazine D, as a selective HDAC8 inhibitor (IC₅₀ = 0.90 µM). nih.gov Subsequent chemical modifications of this parent compound yielded a candidate, 5k, with remarkable potency and selectivity, inhibiting HDAC8 with an IC₅₀ of 0.12 nM. nih.gov This represents an 89-fold improvement over the known inhibitor PCI-34051. nih.gov These selective inhibitors have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net

Table 2: Selective Inhibitory Activity of Naphthalene Derivatives against HDAC8

Compound Activity Metric Value Reference
5-Naphthylidene-2,4-thiazolidinedione (3k) IC₅₀ 2.7 µM researchgate.net
5-Naphthylidene-2,4-thiazolidinedione (3h) IC₅₀ 6.3 µM researchgate.net
Corallorazine D IC₅₀ 0.90 µM nih.gov
Compound 5k (Corallorazine D derivative) IC₅₀ 0.12 nM nih.gov
Compound C149 IC₅₀ 0.070 µM acs.org
Compound C32 IC₅₀ 0.18 µM acs.org

Histone Deacetylase (HDAC) Inhibitory Activity

HDAC8 Selective Inhibition

Anti-inflammatory Properties (of related natural products like Zingiberol)

While direct studies on the anti-inflammatory properties of this compound are limited, significant research has been conducted on structurally related natural products, such as those found in ginger (Zingiber officinale). medtigo.comhealthline.com Ginger contains bioactive compounds like gingerols, shogaols, and zingerone, which are known for their potent anti-inflammatory effects. medtigo.comrsc.orgfrontiersin.org These compounds share structural motifs with this compound.

Antioxidant Activities

The antioxidant potential of naphthalene derivatives is an area of active investigation. Studies on hydroxylated naphthalenes (dihydroxynaphthalenes, or DHNs) provide insight into the structure-activity relationships governing their antioxidant properties. chemistryviews.org The antioxidant capacity is significantly influenced by the position of the hydroxyl (-OH) groups on the naphthalene core. chemistryviews.org

Auxin-like Activity and Plant Growth Regulation (via prodrugs/related compounds like Naproxol)

Investigations into derivatives of this compound have revealed activities related to plant growth regulation. A study focused on naproxol (B1225773) (6-methoxy-β-methyl-2-naphthaleneethanol), a primary alcohol analogue of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), explored its potential auxin-like activity. researchgate.net Arylpropionic acids, the class to which naproxen belongs, are known to exhibit auxin-like properties, acting as plant growth regulators. researchgate.net

A germination bioassay using radish (Raphanus sativus L.) seeds was employed to assess the effects of naproxen and naproxol enantiomers. researchgate.netscience.gov The results showed that at a concentration of 1mM, both enantiomers of naproxen and naproxol inhibited the growth of the radicle (embryonic root). researchgate.netscience.gov However, only (R)-(+)-naproxol and racemic naproxol inhibited the growth of the hypocotyl (embryonic stem) at the same concentration, indicating a stereospecific effect on different plant tissues. researchgate.netscience.gov This research highlights that compounds structurally related to this compound can influence plant development, an activity that is dependent on their specific chemical structure and stereochemistry. researchgate.net

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound and its derivatives are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific molecular features that determine the compound's pharmacological or biological activity. osti.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound derivatives. As demonstrated in the plant growth regulation studies with naproxol, the different enantiomers (mirror-image isomers) of the compound elicited different biological responses. researchgate.net While both (R)- and (S)-naproxol inhibited radicle growth in radish seeds, only the (R)-enantiomer significantly inhibited hypocotyl growth. researchgate.net This specificity underscores that the interaction between the molecule and its biological target is highly dependent on its spatial configuration, a fundamental principle in pharmacology and chemical biology. escholarship.orggoogle.com

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a key physicochemical parameter that governs the biological activity of many compounds, including naphthalene derivatives. mdpi.comnih.govnih.gov It is a critical factor in quantitative structure-activity relationship (QSAR) studies for arylpropionic acids, a class that includes the naproxen/naproxol pair. researchgate.net Lipophilicity influences a drug's absorption, distribution, membrane penetration, and binding to its target. nih.govucl.ac.uk For a molecule to exert a biological effect, it must often cross lipid-rich cell membranes to reach its site of action. mdpi.com The balance of hydrophilic and lipophilic properties is therefore crucial in the design of biologically active molecules based on the this compound scaffold. nih.gov

Molecular Dipole and Affinity

A molecule's affinity for its biological target is a complex function of various non-covalent interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions, the latter of which are influenced by the molecular dipole moment. The naphthalene moiety of this compound is hydrophobic and capable of engaging in π-stacking interactions, which can contribute to its binding affinity for protein targets with suitable hydrophobic pockets. For instance, in studies of histone deacetylase 8 (HDAC8) inhibitors, a derivative of this compound was utilized in the synthesis of compounds where a triazole ring helps to orient a hydrophobic pocket-binding group, suggesting the importance of such interactions for affinity and selectivity. acs.org

The affinity of a compound can also be assessed through its partitioning behavior between different phases. Techniques like affinity Nuclear Magnetic Resonance (NMR) can be used to study the interactions between small molecules and larger receptors by observing changes in their diffusion rates. rsc.org The interaction of enantiomers, such as those of 1,1'-bi-2-naphthol, with molecular micelles has been quantified using diffusion NMR, highlighting the role of molecular structure in binding affinity. rsc.org While direct binding affinity studies for this compound are not extensively detailed, its structural features suggest a capacity for multiple types of interactions that would govern its affinity for various biological macromolecules.

Metabolic Pathways and Bioconversion

The metabolic fate of this compound in biological systems is not extensively documented in dedicated studies. However, insights can be drawn from the well-characterized metabolism of its parent compound, naphthalene. The biotransformation of xenobiotics like naphthalene primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions that generally aim to increase water solubility and facilitate excretion. uio.no

In humans, naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form various metabolites, including 1-naphthol (B170400) and 2-naphthol (B1666908). nih.gov Specifically, CYP1A2 has been identified as a key enzyme in the formation of 1-naphthol, while CYP3A4 is effective in producing 2-naphthol. nih.gov Given that this compound possesses a naphthalene core, it is plausible that it undergoes similar enzymatic transformations. The ethanol (B145695) side chain could be subject to oxidation by alcohol dehydrogenases to form the corresponding aldehyde and then a carboxylic acid, or it could be a substrate for conjugation reactions.

Further metabolism of the naphthalene ring system is also likely. For example, 2-naphthol, a close structural analog and potential metabolite, is further metabolized to 2,6- and 1,7-dihydroxynaphthalene. nih.gov The initial step in naphthalene metabolism often involves the formation of a reactive epoxide intermediate by CYP enzymes, which can then be converted to various diols and phenols. researchgate.net

From a bioconversion perspective, the synthesis of this compound has been achieved in metabolically engineered Saccharomyces cerevisiae. sciengine.com This demonstrates that microbial systems can be engineered to produce this compound, likely through pathways such as the Ehrlich pathway, which converts amino acids to fusel alcohols. sciengine.com

The biotransformation of naphthalene can also be influenced by the presence of other substances. For instance, studies in Pseudomonas have shown that the presence of ethanol can affect the rate of naphthalene biotransformation. ucl.ac.uk In marine species, this compound has been identified as a metabolite of polycyclic aromatic hydrocarbons (PAHs) from produced water exposure, indicating its formation in environmental biotransformation processes. uio.no

A significant area of investigation involving a derivative of this compound is in the development of prodrugs for the nonsteroidal anti-inflammatory drug (NSAID) naproxen. The goal of these strategies is often to mitigate the gastrointestinal side effects associated with the free carboxylic acid group of naproxen. indiandrugsonline.orgsemanticscholar.org This is achieved by chemically masking the carboxyl group, for instance, by creating an ester linkage with another molecule.

Naproxol (6-methoxy-β-methyl-2-naphthaleneethanol), a primary alcohol and an oxidation state analog of naproxen, has been a key component in this research. nih.gov It is postulated that for naproxol to exert a therapeutic effect, it must first be bioconverted by the body into naproxen. nih.gov This principle has been extended to create ester prodrugs that link naproxen and naproxol.

Several studies have reported the synthesis of such ester prodrugs. indiandrugsonline.orgsemanticscholar.orgresearchgate.net For example, glyceride ester derivatives of naproxen have been synthesized and shown to be stable at acidic pH but hydrolyze at the physiological pH of 7.4, which is a desirable characteristic for a prodrug designed to bypass the stomach intact. semanticscholar.orgscirp.org These glyceride prodrugs also demonstrated reduced ulcerogenic potential compared to the parent drug. semanticscholar.orgscirp.org

In another approach, novel combinatorial esters, specifically naproxen naproxyl esters, have been synthesized from the esterification of naproxen and naproxol. nih.gov The synthesis and evaluation of these prodrugs are often carried out using various analytical techniques and bioassays to determine their stability, hydrolysis kinetics, and pharmacological activity. indiandrugsonline.orgresearchgate.net For instance, the hydrolysis of these prodrugs is studied in different buffer solutions to simulate physiological conditions. indiandrugsonline.org

The table below summarizes some of the research findings related to naproxen prodrugs involving naproxen derivatives.

Prodrug TypeKey FindingsReference(s)
Glyceride Esters of Naproxen Synthesized by reacting naproxen with 1,2,3-trihydroxy propane (B168953) 1,3-dipalmitate/stearate. Showed stability in acidic pH and hydrolysis at pH 7.4. Exhibited reduced ulcerogenic potential and good anti-inflammatory and analgesic activity. semanticscholar.org, scirp.org
Naproxen-Amino Acid Conjugates Synthesized by linking amino acids to naproxen. Some derivatives showed potent analgesic and anti-inflammatory activities with significantly less gastric irritation than naproxen. researchgate.net
Naproxen Ester Prodrugs with Antioxidants Synthesized by coupling naproxen with natural antioxidants like menthol (B31143) and eugenol. These prodrugs were more lipophilic and stable in acidic conditions, with improved anti-inflammatory and analgesic activities and lower ulcerogenicity. indiandrugsonline.org
Naproxen Naproxyl Esters Four novel combinatorial esters were synthesized from the reaction of naproxen and naproxol. nih.gov

These studies collectively highlight the utility of this compound derivatives, particularly naproxol, as valuable moieties in the design of prodrugs to improve the therapeutic profile of existing drugs like naproxen.

Applications and Advanced Materials Research

Pharmaceutical Applications

In the pharmaceutical sector, 2-Naphthaleneethanol serves as a key intermediate and building block in the synthesis of medicinal compounds. guidechem.com Its structure is a component of various molecules under investigation for therapeutic use.

This compound is utilized as a versatile reagent in organic synthesis, providing a platform for introducing the naphthalene (B1677914) group into more complex molecules. guidechem.com Its involvement is noted in the development of novel therapeutic agents through processes like hydrogen transfer chemistry, where it has been used as a substrate for comparison in methylation reactions aimed at developing more efficient and environmentally benign synthetic methods. cardiff.ac.uk

A significant application is its role as a known impurity and starting material related to the synthesis of Cinacalcet. lookchem.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism. wikipedia.org The presence of this compound as a related substance in the manufacturing process of Cinacalcet underscores its importance in the synthetic route and the need for its control to ensure the final drug's purity and efficacy. lookchem.com Furthermore, the compound is used as a reactant in the synthesis of sulfated products, which have potential applications in the pharmaceutical industry. lookchem.com

The structure of this compound makes it a direct precursor for various active pharmaceutical ingredients (APIs). The naphthalene group is a common scaffold in medicinal chemistry, found in drugs like the non-steroidal anti-inflammatory drug Nabumetone and the beta-blocker Propranolol. wikipedia.org this compound provides a direct synthetic route to introduce this valuable pharmacophore.

It serves as a fundamental building block for creating more complex drug candidates. guidechem.com For example, it can be chemically modified, such as through conversion to its mesylate derivative, to facilitate further reactions in the construction of targeted therapeutic molecules. acs.org This reactivity allows chemists to incorporate the 2-naphthyl-ethyl moiety into larger, more complex structures designed to interact with biological targets.

Drug Synthesis and Development

Materials Science Applications

The unique properties of the naphthalene group, such as its rigidity and photo-optical characteristics, make this compound a valuable component in the field of materials science. wikipedia.org

This compound has been successfully used as a functional initiator and modifying agent in polymer synthesis. In one study, it was used as an initiator for the organocatalytic ring-opening polymerization of monomers like ε-caprolactone to create well-defined polyesters. acs.org This process allows for the precise incorporation of the naphthalene group at the beginning of the polymer chain.

Another key application is in the creation of advanced polymer nanocomposites. Research has demonstrated the synthesis of a compatibilizer for polymer/carbon nanotube composites where this compound is used to modify a polymer backbone. mdpi.com In this process, a portion of the chloride groups on a polychloromethylstyrene polymer are substituted with this compound. The resulting naphthalene-functionalized polymer acts as an effective compatibilizer, improving the dispersion of carbon nanotubes within a polymer matrix and enhancing the mechanical properties of the final material. mdpi.com

Polymer ComponentFunctionReference
This compoundInitiator in Ring-Opening Polymerization acs.org
This compoundModifying agent for Polychloromethylstyrene backbone mdpi.com
Resulting CopolymerCompatibilizer for polymer/carbon nanotube nanocomposites mdpi.com

The hydroxyl group of this compound allows it to be chemically attached to surfaces, forming self-assembled monolayers (SAMs) or molecular films. This enables the modification of surface properties, such as wettability and chemical reactivity. Research has investigated the emission spectra of this compound when reacted with UV-irradiated octadecylsiloxane self-assembled monolayers. chemicalbook.comscientificlabs.co.uk In these studies, this compound was used as a fluorescent probe to react with and label carboxylic acid groups generated on the surface after UV exposure, demonstrating its utility in analyzing and functionalizing molecular films. core.ac.uk This ability to anchor to a surface while presenting the bulky, aromatic naphthalene group makes it a candidate for creating well-defined interfaces for applications in electronics and sensor technology.

Surface Modification and Molecular Films

Self-Assembling Molecular Films

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound has been utilized in the study of these films. For instance, its reaction with UV-irradiated octadecylsiloxane self-assembled monolayers has been investigated to understand the changes in the film's properties. sigmaaldrich.comchemicalbook.com The emission spectra of this compound after reacting with the SAMs provide insights into the chemical modifications occurring on the surface. sigmaaldrich.comchemicalbook.com Research has shown that the degradation of such films under UV irradiation can introduce microscopic roughness and create new functional groups. core.ac.uk

Fluorescent Chromophore Labeling of Surfaces

The inherent fluorescence of the naphthalene moiety in this compound makes it a useful tool for labeling and detecting specific functional groups on surfaces. A technique known as "Fluorescence Labeling of Surface Species" (FLOSS) employs fluorescent molecules like this compound to identify and quantify low concentrations of surface-bound intermediates. core.ac.ukpsu.edu

In one application, this compound was used to label carboxylic acid (CO2H) groups on the surface of UV-irradiated octadecylsiloxane (ODS) self-assembled monolayers. core.ac.ukpsu.edu The intensity of the fluorescence emission from the naphthalene chromophore provides a measure of the number of reactive sites on the surface. core.ac.uk This method is sensitive enough to detect surface concentrations in the range of 10¹¹ to 10¹³ molecules/cm². psu.edu The emission spectra of this compound that has reacted with the surface can confirm the presence of specific functionalities. psu.edu

Gold Nanoparticle Functionalization

This compound has been used in the functionalization of gold nanoparticles (AuNPs). acs.org Carboxylic acid-alcohol coupling reactions can link this compound to the surface of AuNPs. acs.org This functionalization can alter the properties of the nanoparticles and enable their use in various applications. For example, functionalized gold nanoparticles are being explored for their potential in colorimetric sensing of pollutants like naphthalene and acenaphthene. semanticscholar.orgnih.gov The aggregation of AuNPs, induced by the target analyte, results in a color change that can be used for detection. semanticscholar.org

Agrochemical Applications

While direct, large-scale agrochemical applications of this compound are not extensively documented, its derivatives and related naphthalene compounds have found use in agriculture. wikipedia.org For instance, naphthalenesulfonic acids are used as dispersants in agricultural pesticides. wikipedia.org Furthermore, some plant-derived compounds containing the naphthalene moiety have been investigated for their insecticidal properties. tiikm.com this compound itself can be used in the synthesis of sulfated products, which may have applications in the agrochemical industry. lookchem.com

Chemical Sensors

The fluorescent properties of this compound make it a candidate for use in chemical sensors. The principle often relies on the change in fluorescence upon interaction with a target analyte. Research has demonstrated the use of fluorescent labeling, including with this compound, to detect and quantify surface functional groups, which is a fundamental aspect of many chemical sensors. core.ac.ukpsu.edu The development of colorimetric sensors using functionalized gold nanoparticles for the detection of naphthalene and related compounds further highlights the potential in this area. semanticscholar.orgnih.gov These sensors work by detecting changes in the localized surface plasmon resonance of the nanoparticles upon binding of the analyte. semanticscholar.org

Molecular Data Storage (as a component in mixtures)

The concept of using molecules for data storage is an emerging field of research. While this compound itself is not a primary component for data storage, its properties as a fluorescent molecule that can be attached to surfaces are relevant to this area. The ability to selectively label and detect molecules on a surface at high density is a foundational principle for molecular-level data storage. The use of fluorescent chromophores for identifying surface species demonstrates the potential for reading information encoded at the molecular level. core.ac.ukpsu.edu

Environmental and Toxicological Research

Degradation Pathways

Specific microbial degradation pathways for 2-naphthaleneethanol have not been extensively documented in scientific literature. However, the degradation process can be inferred from the well-studied pathways of its parent compound, naphthalene (B1677914), and closely related derivatives like 2-naphthol (B1666908). The microbial metabolism of naphthalene is a critical process for its removal from contaminated environments.

The primary mechanism for bacterial degradation of naphthalene is initiated by the enzyme naphthalene 1,2-dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. fishersci.ca This versatile enzyme is common in several bacterial species, including various Pseudomonas strains. fishersci.cauni.lu This intermediate is then dehydrogenated to form 1,2-dihydroxynaphthalene. fishersci.canih.gov

Following the formation of 1,2-dihydroxynaphthalene, the degradation proceeds via two principal pathways:

The "Phthalic Acid Pathway" : The dihydroxylated ring is cleaved by a dioxygenase enzyme, leading to the formation of intermediates that are further metabolized.

The "Salicylic Acid Pathway" : The ring cleavage of 1,2-dihydroxynaphthalene forms 2-hydroxychromene-2-carboxylic acid, which isomerizes to trans-o-hydroxybenzylidenepyruvic acid, and is then acted upon by an aldolase (B8822740) to yield salicylaldehyde (B1680747) and pyruvate. The salicylaldehyde is oxidized to salicylic (B10762653) acid. nih.gov

The salicylic acid is typically further hydroxylated to form catechol, which then undergoes ring cleavage and enters the central metabolic pathway, the tricarboxylic acid (TCA) cycle. nih.gov

Studies on the biodegradation of 2-naphthol have identified 1,2-naphthalene-diol (1,2-dihydroxynaphthalene) and 1,2-naphthoquinone (B1664529) as key metabolites, reinforcing the importance of dihydroxylation in the degradation of naphthalenic compounds. nih.gov Given the structure of this compound, it is plausible that its degradation would proceed through initial oxidation of the ethanol (B145695) side chain or, more likely, through the hydroxylation of the naphthalene ring system, following a pathway analogous to that of naphthalene and 2-naphthol.

Environmental Fate and Transport

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in various environmental compartments. mims.com For this compound, specific experimental data on its environmental behavior are limited, with many safety data sheets reporting "no data available" for key parameters. chemicalbook.com However, its physicochemical properties can be estimated to predict its likely behavior.

Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C12H12O PubChem
Molecular Weight 172.22 g/mol PubChem nih.gov
XlogP3 (Predicted) 3.2 PubChemLite uni.lu
Boiling Point 180-184 °C at 15 mmHg Sigma-Aldrich sigmaaldrich.com
Melting Point 67 °C ECHEMI nih.gov

The predicted octanol-water partition coefficient (XlogP3) of 3.2 suggests that this compound has a moderate tendency to partition from water into organic matrices. uni.lu This indicates a potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. This behavior is characteristic of polycyclic aromatic hydrocarbons (PAHs). europa.eu

The parent compound, naphthalene, is characterized by low water solubility and a strong tendency to adsorb to organic matter. nih.gov When released into soil, it is expected to have low mobility. While some volatilization can occur, its movement into groundwater is mediated by its slow dissolution. nih.gov Given its structural similarity, this compound is expected to exhibit comparable behavior. The addition of an ethanol group may slightly increase its water solubility compared to naphthalene, but it is likely to remain a compound with limited mobility in aqueous systems and a preference for associating with soil and sediment. The lack of experimental data on its persistence and biodegradability is a significant gap in understanding its long-term environmental impact. scbt.com

Toxicological Screening Systems (e.g., germination bioassays)

Germination bioassays are effective and widely used toxicological screening systems to assess the effects of chemical compounds on plant systems as an alternative to animal testing. uni.lu These assays measure endpoints such as germination rate and the growth of the radicle (embryonic root) and hypocotyl (embryonic stem).

The key findings from this bioassay were:

Both enantiomers of naproxol (B1225773), at a concentration of 1mM, significantly inhibited the radicle growth of the radish seeds. nih.gov

The (R)-(+)-naproxol enantiomer and the racemic mixture of naproxol also inhibited the growth of the hypocotyl at the same concentration. nih.gov

These results demonstrate that a naphthaleneethanol derivative possesses phytotoxic properties, inhibiting crucial early-stage plant development. This type of screening is valuable for assessing the potential environmental toxicity of new chemical entities and their derivatives before they are widely used. mims.comresearchgate.net The study underscores the utility of germination bioassays as a sensitive system for detecting the biological activity of naphthalene-based compounds.

Regulatory Toxicology and Pharmacology

The regulatory and toxicological profile for this compound is not well-established. According to available safety data, the compound is not listed on the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, and its comprehensive health risks have not been determined. spectrumchemical.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the hazard statement "Harmful if swallowed". nih.gov In Germany, it is classified in Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water. sigmaaldrich.com

In contrast, the parent compound, naphthalene, has undergone extensive toxicological review. It is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans," and by the U.S. EPA as Group C, a "possible human carcinogen," based on sufficient evidence from animal studies. nih.govfishersci.ie

From a pharmacological perspective, this compound serves as a chemical intermediate in research and development. It has been used in the synthesis of novel and potent inhibitors of histone deacetylase 8 (HDAC8), an enzyme implicated in diseases such as T-cell lymphomas and neuroblastoma. nih.gov This application highlights its role in the development of potential therapeutic agents, although the compound itself is not used as a drug.

Potential Toxicity and Environmental Concerns of Naphthalene Derivatives

As a derivative of naphthalene, this compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of compounds known for their environmental persistence and potential toxicity. nih.govuni.lu The environmental and health concerns associated with this class of chemicals are therefore relevant to this compound.

Naphthalene and its derivatives are constituents of crude oil, coal tar, and are products of incomplete combustion. nih.gov Their release into the environment is a significant concern due to their toxicological profiles. Key concerns include:

Persistence and Bioaccumulation: Many PAHs are resistant to degradation and can persist in the environment. nih.gov Their lipophilic nature leads to adsorption in soils and sediments and bioaccumulation in the tissues of organisms, potentially moving up the food chain. europa.eunih.gov

Aquatic Toxicity: Naphthalene is recognized as being toxic to aquatic life. europa.eufishersci.at The toxicity of PAHs can be exacerbated by exposure to UV light (phototoxicity), which can lead to the formation of reactive oxygen species that damage biological tissues. europa.eu

Human Health Risks: Exposure to naphthalene can cause a range of adverse health effects. Acute exposure is associated with hemolytic anemia, particularly in individuals with a deficiency in the enzyme glucose-6-phosphate dehydrogenase. nih.gov Chronic exposure is linked to the development of cataracts, and as noted previously, naphthalene is considered a possible human carcinogen based on animal studies showing respiratory tract tumors following inhalation exposure. nih.govfishersci.ieepa.gov

Air Quality: Naphthalene and its derivatives are semi-volatile organic compounds that contribute to the formation of secondary organic aerosols (SOA) in the atmosphere, which have implications for air quality and human health. nih.gov

Given these established concerns for the broader class of naphthalene derivatives, the potential for this compound to pose similar environmental and toxicological risks warrants careful consideration, particularly in the absence of comprehensive safety data for the specific compound. nih.govontosight.ai

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations for Vibrational Spectroscopy

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. The quality of the calculated harmonic vibrational frequencies depends on the choice of the functional and the basis set used for the calculations. youtube.com Typically, geometries are optimized using the same density functional that is employed for the frequency computations. youtube.com

While specific DFT studies focusing exclusively on the vibrational spectroscopy of 2-naphthaleneethanol are not prominent in the literature, research on closely related naphthalene (B1677914) derivatives demonstrates the utility of this approach. For instance, theoretical studies on diaminonaphthalene molecules have been performed using DFT with the B3LYP functional and a 6-31G(d,p) basis set. utq.edu.iq Such calculations have been used to determine optimized molecular structures, electronic properties, and harmonic vibrational frequencies, which were then compared with available experimental data. utq.edu.iq Similar methodologies could be applied to this compound to theoretically determine its vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. Studies on oligoacenes, including naphthalene, have also utilized DFT and time-dependent DFT (TD-DFT) to evaluate electronic absorption spectra, which can provide complementary information. arxiv.org

The general process for such a study on this compound would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational modes and their frequencies.

Spectral Simulation: Generating a theoretical spectrum based on the calculated frequencies and intensities for comparison with experimental results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While direct MD simulation studies on this compound are not widely documented, research on its constituent parts—naphthalene and ethanol (B145695)—provides significant insights into the intermolecular interactions that would govern its behavior.

A notable study used MD simulations to predict the steady-state crystal shape of naphthalene when grown from an ethanol solution. arxiv.org This work is relevant as it models the precise interactions between naphthalene and ethanol molecules. The simulations successfully predicted a rhombic prism shape for the naphthalene crystal, which aligns with experimental observations. arxiv.org

The research employed advanced techniques like Well-Tempered Metadynamics to make the crystal growth process accessible within the simulation timescale. arxiv.org The findings revealed detailed mechanisms of crystal growth on different faces.

Key Findings from MD Simulations of Naphthalene in Ethanol:

Crystal Face Growth Mechanism
{001} Two-step two-dimensional nucleation arxiv.org
{110} One-step two-dimensional nucleation arxiv.org

These simulations also allowed for the estimation of naphthalene's solubility in ethanol, which was determined to be around a concentration of 0.8 nm⁻³. The force fields used in these simulations, such as the Generalized Amber Force Field (GAFF), were validated by comparing simulated properties like radial distribution functions with experimental data from X-ray diffraction. Such methodologies could be adapted to study the self-assembly, solvation, and transport properties of this compound itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. youtube.com This method is used to predict the activity of new compounds based on the properties of known molecules. nih.gov

A study involving naproxol (B1225773) (6-methoxy-β-methyl-2-naphthaleneethanol), a derivative of this compound, utilized a QSAR approach to understand its biological effects. researchgate.net The research investigated the auxin-like activity (plant growth regulation) of naproxen (B1676952) and its analogues, including naproxol. researchgate.netscience.gov

The QSAR models established that chemical structure factors, particularly lipophilicity (measured as the n-octanol/water partition coefficient) and stereochemical configuration, were crucial in determining the auxin-like activity. researchgate.net This is significant because these same factors are often important in determining the activity of non-steroidal anti-inflammatory drugs (NSAIDs) in humans. researchgate.net

In this research, a germination bioassay using radish seeds was developed as a toxicological screening system. researchgate.net The study tested the effects of both enantiomers of naproxen and naproxol on radicle and hypocotyl growth.

Summary of Bioassay Results for Naproxol (1mM Concentration):

Compound Effect on Radicle Growth Effect on Hypocotyl Growth
(R)-(+)-naproxol Inhibition researchgate.net Inhibition researchgate.net
(S)-(-)-naproxol Inhibition researchgate.net No Inhibition researchgate.net

This research highlights how QSAR and related toxicological screening can be applied to naphthaleneethanol derivatives to correlate their structural features with specific biological activities, providing a framework for predicting the effects of related compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 2-Naphthaleneethanol in laboratory settings?

  • Methodological Answer : Current synthesis methods include chemical and microbial routes. Chemical synthesis involves Friedel-Crafts alkylation or naphthalene derivatization, but these require hazardous reagents (e.g., strong acids) and generate waste. In contrast, microbial biosynthesis via the Ehrlich pathway in engineered Saccharomyces cerevisiae offers a greener alternative. This approach uses phenylpyruvate as a precursor and modifies enzymes like aromatic aminotransferase (ARO8) and phenylpyruvate decarboxylase (ARO10) to enhance yield. Optimization includes codon optimization of key genes and fed-batch fermentation to reduce toxicity .

Q. How is structural characterization of this compound performed to confirm purity and stereochemistry?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with HP-5MS or CP-Sil 5 CB columns (30 m length, 0.25 mm diameter) is used for purity analysis. Retention indices and electron ionization (70 eV) spectra are compared against NIST reference data. For stereoisomer differentiation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) identifies chiral centers, such as the (2R,4aR,8aR) configuration in α-costol derivatives. Polarimetry or chiral column chromatography further resolves enantiomers .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or fluorescence detection (ex/em = 280/320 nm) is effective. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates the compound from water or soil extracts. For air samples, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) achieves detection limits below 1 ppb. Method validation includes spike-recovery experiments and calibration against certified reference materials .

Advanced Research Questions

Q. What metabolic engineering strategies address low yields in microbial biosynthesis of this compound?

  • Methodological Answer : Key challenges include precursor toxicity and pathway bottlenecks. Strategies include:

  • Dynamic regulation : Use inducible promoters (e.g., TetO7_7) to decouple growth and production phases.
  • Co-factor balancing : Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support reductive steps.
  • Compartmentalization : Localize enzymes in peroxisomes or mitochondria to isolate toxic intermediates.
  • Omics-guided optimization : Transcriptomics and flux balance analysis identify rate-limiting steps, such as phenylpyruvate availability .

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Methodological Answer : Systematic reviews (e.g., Cochrane framework) and risk-of-bias assessment (ROBINS-I tool) are critical. Steps include:

  • Literature screening : Apply inclusion criteria (e.g., in vivo studies with ≥28-day exposure) and exclude studies with incomplete dose-response data.
  • Data harmonization : Adjust for interspecies differences using allometric scaling (e.g., mg/kg0.75^{0.75}).
  • Confidence rating : Use GRADE criteria to evaluate evidence quality, prioritizing studies with controlled confounders and mechanistic data (e.g., oxidative stress markers) .

Q. What fluorescence-based techniques enable sensitive detection of this compound in biological systems?

  • Methodological Answer : Derivatization with pyrenemethylamine or triphenylmethyl chloride enhances fluorescence. For example:

  • Carboxylic acid labeling : React this compound with carbodiimide (EDC) to form a stable amide bond with fluorescent probes.
  • Surface-enhanced Raman spectroscopy (SERS) : Use silver nanoparticles to amplify signals, achieving detection limits of 109^{-9} M.
  • Two-photon microscopy : Track intracellular localization in live cells using custom-synthesized fluorophores (e.g., BODIPY derivatives) .

Q. How do researchers design systematic reviews to assess this compound’s health effects?

  • Methodological Answer : Follow PRISMA guidelines:

  • Protocol registration : Define objectives (e.g., "Evaluate hepatotoxicity of this compound") on PROSPERO.
  • Database search : Use PubMed, Scopus, and Web of Science with terms like "(this compound OR α-costol) AND (toxicity OR genotoxicity)".
  • Data extraction : Tabulate outcomes (e.g., hepatic enzyme levels, histopathology scores) and exposure metrics (e.g., LD50_{50}, NOAEL).
  • Meta-analysis : Apply random-effects models to pool data, assessing heterogeneity via I2^2 statistics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.